molecular formula C13H16N4 B12905812 N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine CAS No. 61310-49-4

N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B12905812
CAS No.: 61310-49-4
M. Wt: 228.29 g/mol
InChI Key: GVDHZFJYZKAQNS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyridine Ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

    tert-Butyl Group Introduction: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the tert-butyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-2-(pyridin-3-yl)pyrimidin-4-amine
  • N-(tert-Butyl)-2-(pyridin-2-yl)pyrimidin-4-amine
  • N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-5-amine

Uniqueness

N-(tert-Butyl)-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to the specific positioning of the tert-butyl group and the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

61310-49-4

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

N-tert-butyl-2-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C13H16N4/c1-13(2,3)17-11-6-9-15-12(16-11)10-4-7-14-8-5-10/h4-9H,1-3H3,(H,15,16,17)

InChI Key

GVDHZFJYZKAQNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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